molecular formula C12H16N2O2 B2769476 Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate CAS No. 936131-11-2

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate

Cat. No. B2769476
CAS RN: 936131-11-2
M. Wt: 220.272
InChI Key: HHTCEURBFGANJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate, also known as MAPB, is a psychoactive substance that belongs to the family of benzofuran derivatives. It is a designer drug and has been found to have similar effects to MDMA (ecstasy). MAPB is a relatively new compound in the market, and its synthesis method and mechanism of action are still being studied.

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a key component of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate, is widely used in medicinal chemistry to develop compounds for treating human diseases . The saturated nature of this ring allows for efficient exploration of pharmacophore space due to its sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage .

Asymmetric Organocatalysis

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate can be utilized in the synthesis of pyrrolidine-based organocatalysts. These catalysts are crucial for asymmetric synthesis, which is fundamental in producing enantiomerically pure substances. This has significant implications for the pharmaceutical industry, where the chirality of drugs can affect their efficacy and safety .

Antiviral Agents

Compounds with the pyrrolidine structure have been reported to exhibit antiviral properties. For instance, derivatives of pyrrolidine have shown inhibitory activity against influenza A and other viruses, highlighting the potential of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate in the development of new antiviral drugs .

Antimicrobial Activity

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate derivatives have been explored for their antimicrobial properties. These compounds have shown activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and various Gram-negative bacteria, suggesting their use in combating resistant microbial strains .

Antioxidant Properties

The pyrrolidine ring is known to contribute to the antioxidant properties of certain compounds. This characteristic is beneficial in medical applications where oxidative stress is a contributing factor to disease. The antioxidant potential of Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate derivatives could be harnessed in therapeutic interventions .

Epilepsy Treatment

Pyrrolidine derivatives, such as pyrrolidine-2,5-dione, have been identified as valuable scaffolds in the treatment of epilepsy. The synthesis of these compounds involves cyclocondensations that could potentially be derived from Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate, providing a pathway for developing new antiepileptic drugs .

properties

IUPAC Name

methyl 5-amino-2-pyrrolidin-1-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10-8-9(13)4-5-11(10)14-6-2-3-7-14/h4-5,8H,2-3,6-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTCEURBFGANJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-(pyrrolidin-1-yl)benzoate

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